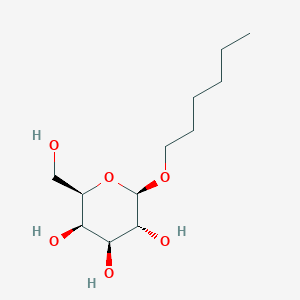
n-Cyclohexyl-n'-(propyl)phenyl urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-N’-(Propyl)Phenyl Urea is a chemical compound with the molecular formula C16H24N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-N’-(Propyl)Phenyl Urea can be synthesized through the reaction of cyclohexylamine, propylamine, and phenyl isocyanate. The reaction typically occurs in a solvent such as dioxane under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of N-Cyclohexyl-N’-(Propyl)Phenyl Urea involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-(Propyl)Phenyl Urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and reaction type .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has investigated its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-(Propyl)Phenyl Urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N’-Phenyl Urea: A similar compound with a cyclohexyl and phenyl group but lacking the propyl group.
N-Phenyl-N’-Cyclohexyl Urea: Another similar compound with a phenyl and cyclohexyl group but different structural arrangement.
Uniqueness
N-Cyclohexyl-N’-(Propyl)Phenyl Urea is unique due to its specific combination of cyclohexyl, propyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-cyclohexyl-3-(3-phenylpropyl)urea |
InChI |
InChI=1S/C16H24N2O/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H2,17,18,19) |
InChI Key |
HBTZVNKXMFGOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![d-[3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-n,o-cycloserylamide](/img/structure/B10759784.png)

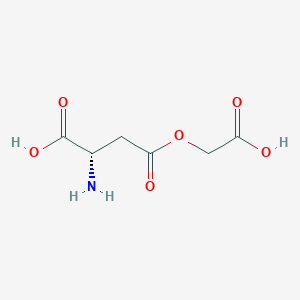
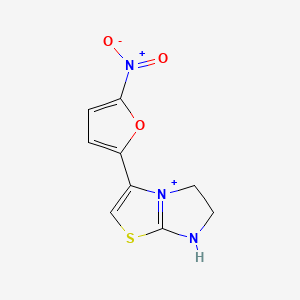
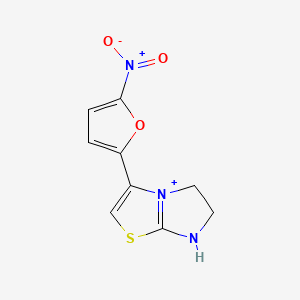
![5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one](/img/structure/B10759842.png)
![2-N-[(4-methoxyphenyl)methyl]thiophene-2,5-disulfonamide](/img/structure/B10759844.png)
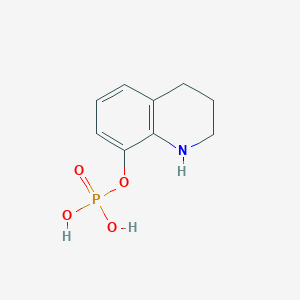
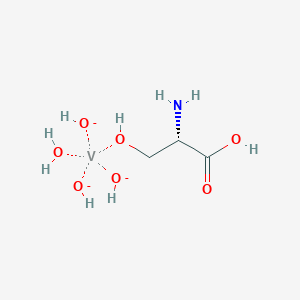
![[(4-{4-[4-(Difluoro-phosphono-methyl)-phenyl]-butyl}-phenyl)-difluoro-methyl]-phosphonic acid](/img/structure/B10759866.png)
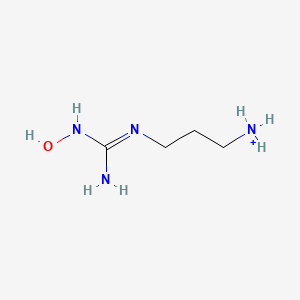

![N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-B]pyridazin-3-YL)phenyl]acetamide](/img/structure/B10759889.png)
